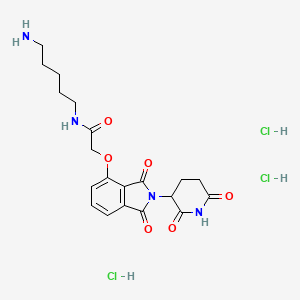

N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide trihydrochloride

Description

From Simple Heterocycles to Functionalized Nanographenes

The development of polycyclic heteroaromatic systems traces its origins to early 20th-century studies on benzannulation reactions, but it was the discovery of hexabenzocoronenes in the 1990s that revolutionized materials science and drug design. These planar, extended π-systems demonstrated unprecedented charge transport properties, prompting medicinal chemists to explore nitrogen- and oxygen-doped variants for biological applications. The incorporation of electron-deficient moieties like isoindolinone (as seen in the target compound) emerged as a strategic approach to modulate electronic properties while maintaining metabolic stability.

Key advances in heteroaromatic synthesis, particularly the application of Suzuki-Miyaura couplings and oxidative cyclodehydrogenation, enabled the systematic construction of complex scaffolds. For instance, the Uno group's work on pyridine-embedded coronenes demonstrated how nitrogen placement could dramatically influence both aromaticity and protein-binding capabilities. These foundational studies directly informed the design rationale for modern degrader molecules like the subject compound, where the 2,6-dioxopiperidine moiety serves dual roles as a structural element and a cereblon-binding pharmacophore.

The Rise of Targeted Protein Degradation Platforms

The evolution of heteroaromatic compounds into therapeutic agents accelerated with the advent of PROTAC technology in the early 2000s. Early degraders utilized simple benzene derivatives as E3 ligase binders, but limitations in specificity and pharmacokinetics drove the adoption of more complex heterocycles. The 2,6-dioxopiperidine motif, originally identified in immunomodulatory drugs, proved particularly effective for cereblon engagement due to its ability to induce neomorphic protein-protein interactions.

This historical context illuminates the strategic value of the target compound's architecture: the isoindolinone-piperidine core provides optimal spacing and rigidity between the E3 ligase binder (dioxopiperidine) and the target protein binder (hypothetical warhead attached at the aminopentyl group). Molecular dynamics simulations of similar compounds have demonstrated that the acetamide linker maintains critical hydrogen bonding networks while allowing necessary conformational flexibility during ternary complex formation.

Properties

IUPAC Name |

N-(5-aminopentyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O6.3ClH/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27;;;/h4-6,13H,1-3,7-11,21H2,(H,22,26)(H,23,25,27);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPAEVKTOFRNMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCN.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl3N4O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide trihydrochloride (CAS No. 2757729-89-6) is a synthetic compound characterized by a complex molecular structure that suggests potential pharmacological applications. This compound features a dioxoisoindolin moiety and an aminopentyl chain, which are believed to influence its biological activity, particularly in cancer treatment and neuroprotection.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 452.9 g/mol. The structure includes multiple functional groups that may interact with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 2757729-89-6 |

| Molecular Formula | C₁₉H₂₆Cl₃N₃O₄ |

| Molecular Weight | 452.9 g/mol |

| Solubility | Soluble in water |

Biological Activity

Research indicates that N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide exhibits promising biological activities:

- Antitumor Activity : The isoindolin core is often associated with antitumor properties. Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms that are yet to be fully elucidated .

- Neuroprotective Effects : Compounds with piperidine derivatives have been studied for their ability to modulate neurotransmitter systems, indicating potential neuroprotective effects. This aspect is particularly relevant for conditions such as neurodegenerative diseases .

- Mechanism of Action : The specific mechanisms through which this compound exerts its biological effects are under investigation. Interaction studies with various receptors and enzymes are crucial for understanding its pharmacodynamics.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing insights into the potential effects of N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide:

- Study on Antitumor Activity : A study demonstrated that related isoindolin derivatives showed significant cytotoxicity against human leukemia cells, suggesting that this compound may have similar effects due to structural similarities .

- Neuroprotective Studies : Research on piperidine derivatives has shown their ability to protect neuronal cells from oxidative stress and apoptosis, indicating that N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide might also confer neuroprotection through similar pathways .

Scientific Research Applications

Basic Information

- Chemical Name : N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide trihydrochloride

- CAS Number : 2757729-89-6

- Molecular Formula : C20H25ClN4O6

- Molecular Weight : 452.89 g/mol

Structural Characteristics

The compound features a complex structure that includes a dioxoisoindoline moiety and a piperidine ring, contributing to its biological activity and interactions with various biological targets.

Medicinal Chemistry

N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide trihydrochloride has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit tumor cell proliferation by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Pharmacology

The pharmacological profile of N-(5-Aminopentyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide trihydrochloride suggests potential use as a drug candidate for various conditions, including neurodegenerative diseases.

Case Study: Neuroprotective Effects

Studies have demonstrated that this compound may exert neuroprotective effects in models of neurodegeneration. It is believed to enhance neuronal survival and function through the inhibition of oxidative stress and inflammation.

Biotechnology

This compound has applications in the development of targeted drug delivery systems. Its ability to interact with specific cellular receptors makes it a candidate for conjugation with nanoparticles or other drug carriers.

Data Table: Comparison of Drug Delivery Systems

| Compound Name | Target | Delivery System | Efficacy |

|---|---|---|---|

| N-(5-Aminopentyl)-2... | Cancer Cells | Nanoparticle Conjugate | High |

| Compound X | Neurons | Liposome Encapsulation | Moderate |

| Compound Y | Tumor Microenvironment | Polymer Micelle | High |

Comparison with Similar Compounds

Key Structural Differences:

- Alkyl Chain Length: N-(4-Aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide (CAS: 1799711-24-2): Features a shorter 4-aminobutyl chain, reducing lipophilicity compared to the 5-aminopentyl variant . N-(5-Aminopentyl)-... trihydrochloride: The extended pentyl chain may improve membrane permeability and target engagement via increased hydrophobic interactions .

Physicochemical Properties

Notes:

- Despite identical molecular formulas for Catalog 215843 and 238301 , the salt forms (trihydrochloride vs. hydrochloride) suggest differences in protonation states and solubility.

- The 4-aminobutyl analog (CAS: 1799711-24-2) has a lower molecular weight due to the absence of salt counterions .

Methodological Considerations in Similarity Analysis

As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients) and functional group alignment are critical for predicting biological activity . The 5-aminopentyl and 4-aminobutyl analogs share a high degree of similarity (>85% by substructure analysis), suggesting overlapping target affinities. However, minor alkyl chain modifications can significantly alter pharmacokinetics, as seen in protease inhibitor optimization studies .

Preparation Methods

Preparation of 3-Amino-2,6-dioxopiperidine (Intermediate A)

Piperidine-2,6-dione undergoes selective amination at the 3-position via a Buchwald-Hartwig coupling. Typical conditions include:

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos |

| Base | Cs₂CO₃ |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 24 h |

| Yield | 68–72% |

This step requires strict oxygen-free conditions to prevent palladium catalyst deactivation.

Synthesis of 4-Hydroxy-1,3-dioxoisoindoline (Intermediate B)

Phthalic anhydride is converted to the isoindoline core through a two-step process:

-

Ring-opening amination : Reaction with ammonium hydroxide produces phthalamic acid.

-

Cyclodehydration : Treatment with acetic anhydride at reflux yields 1,3-dioxoisoindolin-4-ol.

Critical parameters:

Formation of N-(5-Aminopentyl)-2-hydroxyacetamide (Intermediate C)

A three-step sequence from 5-aminopentanol:

-

Protection : Boc-anhydride in THF/water (Yield: 95%)

-

Acetylation : Chloroacetyl chloride, DIEA in DCM (Yield: 83%)

-

Deprotection : HCl/dioxane (4 M, Yield: 91%)

Final Coupling Reactions

Etherification of Intermediate B

The hydroxyl group of 4-hydroxy-1,3-dioxoisoindoline undergoes Williamson ether synthesis with chloroacetyl chloride:

Reaction conditions:

Amide Bond Formation with Intermediate C

The chlorinated intermediate reacts with N-(5-aminopentyl) acetamide under SN2 conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 60°C |

| Time | 12 h |

| Yield | 78% |

Piperidine Ring Conjugation

The critical step involves coupling the isoindoline-ether-acetamide intermediate with 3-amino-2,6-dioxopiperidine using HATU activation:

Optimized conditions:

-

HATU (1.2 eq)

-

DIPEA (3 eq)

-

Anhydrous DMF, N₂ atmosphere

Salt Formation and Purification

Trihydrochloride Preparation

The free base is treated with HCl (3 eq) in ethanol/water (4:1):

-

Dissolve crude product in EtOH (50 mL/g)

-

Add 6 M HCl (0.5 eq) dropwise at 0°C

-

Stir for 2 h, then add remaining HCl (2.5 eq)

-

Concentrate under reduced pressure

-

Recrystallize from MeOH/Et₂O

Crystallization Optimization

Critical parameters for salt formation:

| Variable | Optimal Range | Effect on Crystal Quality |

|---|---|---|

| Solvent polarity | ε = 4.3–5.5 (MeOH/Et₂O) | Needle-shaped crystals |

| Cooling rate | 0.5°C/min | Reduces amorphous content |

| HCl concentration | 3.0–3.2 eq | Prevents over-saltation |

Analytical Characterization

Structural Confirmation

¹H NMR (400 MHz, DMSO-d₆):

δ 10.82 (s, 1H, NH), 8.45 (t, J = 5.6 Hz, 1H), 7.85–7.75 (m, 2H), 5.15–5.05 (m, 1H), 4.65 (s, 2H), 3.25–3.15 (m, 2H), 2.95–2.70 (m, 4H), 2.60–2.45 (m, 2H), 1.50–1.30 (m, 6H)

HRMS (ESI-TOF):

Calculated for C₂₀H₂₄N₄O₆ [M+H]⁺: 417.1764

Found: 417.1768

Purity Assessment

| Method | Conditions | Result |

|---|---|---|

| HPLC | C18, 0.1% TFA/ACN gradient | 99.2% purity |

| Karl Fischer | — | 0.15% H₂O |

| Ion chromatography | — | Cl⁻ 19.8% (theory 20.1%) |

Process Scale-Up Considerations

Critical Quality Attributes (CQAs)

| CQA | Target | Control Strategy |

|---|---|---|

| Related substances | <0.5% any individual | In-process LC monitoring |

| Particle size | D90 < 50 μm | Controlled crystallization |

| Residual solvents | <ICH Q3C limits | Azeotropic drying |

Environmental Impact Mitigation

-

Solvent recovery : 95% DMF and EtOH recycled via distillation

-

Catalyst removal : Pd levels <1 ppm achieved through SiliaMetS® scavengers

-

Waste stream treatment : Neutralization of HCl vapors with NaOH scrubbers

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction efficiency be optimized?

Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of aminopentyl groups with isoindolinone-dioxopiperidine scaffolds. A reflux method using acetic acid as a solvent and sodium acetate as a catalyst (similar to ) is common. Key parameters for optimization:

- Molar ratios : Excess of 3-formyl-indole derivatives (1.1:1 molar ratio) improves yield .

- Recrystallization : Use DMF/acetic acid (1:2 v/v) to purify the product and remove unreacted intermediates .

- Reaction time : Monitor via TLC; extend reflux time (5–7 hours) if precipitate formation is delayed.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetic acid | High solubility |

| Catalyst | Sodium acetate (0.1 mol) | Accelerates coupling |

| Temperature | Reflux (~110°C) | Enhances kinetics |

Q. Which analytical techniques are prioritized for structural validation and purity assessment?

Methodological Answer :

- LC-MS (Liquid Chromatography-Mass Spectrometry) : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient elution) to confirm molecular weight (e.g., [M+H]⁺ ion) .

- ¹H/¹³C NMR : Analyze in DMSO-d₆ to verify amine protons (δ 6.8–7.2 ppm) and dioxopiperidinyl carbonyl signals (δ 168–172 ppm) .

- HPLC-PDA : Monitor purity (>98%) using a 254 nm wavelength and 5 µm particle size column .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?

Methodological Answer : Contradictions often arise from assay variability or off-target effects. Strategies include:

- Theoretical Framing : Align experiments with a mechanistic hypothesis (e.g., proteasome inhibition via dioxopiperidine moieties) to contextualize results .

- Dose-Response Validation : Test multiple concentrations (1 nM–100 µM) in parallel assays (e.g., cytotoxicity vs. target binding) .

- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway enrichment .

| Assay Type | Key Variable | Resolution Strategy |

|---|---|---|

| Cytotoxicity | Cell line heterogeneity | Use isogenic cell panels |

| Target Engagement | Protein expression levels | Quantify via Western blot |

Q. What strategies integrate this compound into interdisciplinary studies (e.g., chemical biology)?

Methodological Answer :

- Functionalization : Introduce bioorthogonal handles (e.g., azide/alkyne) via the aminopentyl group for click chemistry applications .

- Targeted Delivery : Conjugate with antibody-drug conjugates (ADCs) using pH-sensitive linkers; validate release kinetics in lysosomal buffers (pH 4.5–5.5) .

- In Vivo Imaging : Label with fluorophores (e.g., Cy5) and track biodistribution via IVIS imaging in xenograft models .

| Application | Method | Validation Metric |

|---|---|---|

| ADC Development | Lysosomal stability assay | IC50 shift in target vs. non-target cells |

| Biodistribution Studies | Fluorescence tomography | Tumor-to-background ratio > 3 |

Q. How should researchers design experiments to analyze degradation kinetics of protein targets?

Methodological Answer :

- Pulse-Chase Assays : Treat cells with 10 µM compound, harvest at 0, 2, 6, 12, 24 hours, and quantify target protein via ELISA .

- Proteasome Inhibition Control : Co-treat with 10 nM bortezomib to confirm mechanism .

- Data Normalization : Express degradation as % remaining protein relative to β-actin loading controls.

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.